molecular formula C22H25N5O5S B2827593 N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide CAS No. 893903-46-3

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2827593
CAS No.: 893903-46-3
M. Wt: 471.53
InChI Key: LXJHDXMLJBOEFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-isobutyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H25N5O5S and its molecular weight is 471.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Activities

One area of research involves the synthesis of novel heterocyclic compounds derived from complex molecules, aimed at discovering new therapeutic agents with analgesic and anti-inflammatory activities. For example, Abu-Hashem et al. (2020) synthesized novel heterocyclic compounds derived from visnaginone and khellinone, which were screened for COX-1/COX-2 inhibition, showcasing significant analgesic and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Such research indicates the potential for structurally complex compounds to serve as bases for developing new drugs targeting specific biological pathways.

Crystal Structure Analysis

The crystal structure analysis of related compounds provides insights into their conformation and potential interactions with biological targets. Subasri et al. (2016) analyzed the crystal structures of 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, revealing their folded conformation and intramolecular hydrogen bonding (Subasri, Timiri, Barji, Jayaprakash, Vijayan, & Velmurugan, 2016). Such structural information is crucial for understanding how these compounds might interact with biological molecules, guiding the design of compounds with desired biological activities.

Dual Inhibitory Activities

Research into compounds with dual inhibitory activities against key enzymes is another significant application. Gangjee et al. (2005) designed and synthesized compounds as dual inhibitors of dihydrofolate reductase (DHFR) and thymidylate synthase (TS), showing potent antitumor activities (Gangjee, Lin, Kisliuk, & McGuire, 2005). These studies underscore the potential for designing complex molecules that target multiple pathways in disease processes, offering insights into multi-targeted drug design strategies.

Antimicrobial and Insecticidal Activities

Compounds with complex structures are also explored for their antimicrobial and insecticidal potentials. Deohate and Palaspagar (2020) synthesized pyrimidine-linked pyrazole heterocyclics and evaluated their insecticidal and antibacterial activities, highlighting the scope of such compounds in developing new pesticides and antimicrobial agents (Deohate & Palaspagar, 2020).

Properties

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-2-[1,3-dimethyl-7-(2-methylpropyl)-2,4-dioxopyrimido[4,5-d]pyrimidin-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O5S/c1-12(2)7-16-24-19-18(21(29)27(4)22(30)26(19)3)20(25-16)33-10-17(28)23-9-13-5-6-14-15(8-13)32-11-31-14/h5-6,8,12H,7,9-11H2,1-4H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXJHDXMLJBOEFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC1=NC2=C(C(=N1)SCC(=O)NCC3=CC4=C(C=C3)OCO4)C(=O)N(C(=O)N2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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